molecular formula C18H19N5OS B6441225 N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2548982-09-6

N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B6441225
CAS No.: 2548982-09-6
M. Wt: 353.4 g/mol
InChI Key: JWGHFWKUUBJPAT-UHFFFAOYSA-N
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Description

N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a complex organic compound that features a naphthalene ring, a thiadiazole ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the naphthalen-1-ylmethylamine, which is then reacted with 1,2,5-thiadiazole-3-carboxylic acid to form the intermediate. This intermediate is subsequently reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthalene-based compounds and contributes to its specific biological activities.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(23-10-8-22(9-11-23)17-13-20-25-21-17)19-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,13H,8-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGHFWKUUBJPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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